4-Bromo-5-chloropyridin-3-ol
CAS No.: 1211517-85-9
Cat. No.: VC0037389
Molecular Formula: C5H3BrClNO
Molecular Weight: 208.439
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211517-85-9 |
---|---|
Molecular Formula | C5H3BrClNO |
Molecular Weight | 208.439 |
IUPAC Name | 4-bromo-5-chloropyridin-3-ol |
Standard InChI | InChI=1S/C5H3BrClNO/c6-5-3(7)1-8-2-4(5)9/h1-2,9H |
Standard InChI Key | NILHMPXCLHSZLI-UHFFFAOYSA-N |
SMILES | C1=C(C(=C(C=N1)Cl)Br)O |
Introduction
Structural Characteristics and Properties
Molecular Identity
4-Bromo-5-chloropyridin-3-ol belongs to the halogenated pyridinol family, featuring a pyridine ring with three key substituents: a hydroxyl group at position 3, a bromine atom at position 4, and a chlorine atom at position 5. This specific substitution pattern distinguishes it from more commonly documented isomers such as 5-bromo-4-chloropyridin-3-ol and 4-bromo-2-chloropyridin-3-ol .
Basic Molecular Parameters
Based on the molecular structure, the following fundamental properties can be established:
Property | Value |
---|---|
Molecular Formula | C₅H₃BrClNO |
Molecular Weight | 208.44 g/mol |
IUPAC Name | 4-bromo-5-chloropyridin-3-ol |
Structural Classification | Dihalogenated pyridinol |
Similar compounds such as 5-bromo-4-chloropyridin-3-ol share the same molecular formula (C₅H₃BrClNO) and comparable molecular weights. The positional isomer 4-bromo-2-chloropyridin-3-ol has been documented with CAS number 1211583-55-9 .
Chemical Structure Parameters
Based on comparisons with structurally similar compounds, the following structural parameters can be predicted:
Parameter | Predicted Value |
---|---|
SMILES Notation | C1=C(C(=C(C=N1)Cl)Br)O |
InChI | InChI=1S/C5H3BrClNO/c6-3-4(9)2-8-1-5(3)7/h1-2,9H |
Bond Angles | Typical aromatic ring angles (~120°) |
Planarity | Planar aromatic ring with slight deviations due to substituents |
The structural parameters show similarities to 5-bromo-4-chloropyridin-3-ol, which has a documented SMILES notation of C1=C(C(=C(C=N1)Br)Cl)O .
Physical and Chemical Properties
Physical State and Appearance
Based on analogous compounds, 4-Bromo-5-chloropyridin-3-ol would likely exist as a crystalline solid at standard temperature and pressure. Similar halogenated heterocycles typically present as white to off-white crystalline powders.
Solubility Profile
The compound would likely exhibit a solubility profile influenced by both the polar hydroxyl group and the hydrophobic halogen substituents:
Solvent | Predicted Solubility |
---|---|
Water | Poor to moderate |
DMSO | Good to excellent |
Methanol | Moderate to good |
Acetone | Moderate |
Chloroform | Moderate |
Hexane | Poor |
Similar compounds like 4-amino-2-chloropyridin-3-ol are typically prepared in solution at concentrations of approximately 10mM in appropriate solvents for laboratory use .
Spectroscopic Properties
Based on related halogenated pyridinols, the following spectroscopic properties can be anticipated:
Spectroscopic Method | Predicted Characteristics |
---|---|
UV-Vis | Absorption maxima likely between 270-320 nm |
IR | O-H stretching (3200-3600 cm⁻¹), C=N stretching (1580-1650 cm⁻¹) |
¹H NMR | Aromatic protons at δ 7.5-8.5 ppm, hydroxyl proton at δ 9.5-11.0 ppm |
Mass Spectrometry | Molecular ion peak around m/z 207-209 with characteristic isotope pattern for Br and Cl |
Synthesis and Preparation Methods
Sequential Halogenation
Starting with pyridin-3-ol, sequential halogenation could introduce bromine and chlorine at the desired positions. The challenge lies in controlling regioselectivity, which might require protecting group strategies or directing groups.
From Halogenated Precursors
Synthesis might proceed from commercially available halogenated pyridines with subsequent functionalization to introduce the hydroxyl group through oxidation reactions.
Cross-Coupling Approaches
Technique | Application |
---|---|
Column Chromatography | Initial purification |
Recrystallization | Final purification (likely from alcohols or mixed solvent systems) |
HPLC | Analytical and preparative purification for high purity requirements |
Sublimation | Potential method for ultra-high purity preparation |
Analytical Characterization
Structural Confirmation
Definitive structural confirmation of 4-Bromo-5-chloropyridin-3-ol would typically involve:
Method | Information Provided |
---|---|
NMR Spectroscopy | ¹H, ¹³C, and heteronuclear 2D experiments for complete structure elucidation |
High-Resolution Mass Spectrometry | Molecular formula confirmation |
X-ray Crystallography | Absolute structural confirmation |
Elemental Analysis | Compositional verification |
Importantly, related compounds like 5-bromo-6-chloropyridin-3-ol are typically manufactured to meet a minimum purity standard of 98% .
Comparative Analysis with Structural Analogs
5-bromo-4-chloropyridin-3-ol
This regioisomer differs from the target compound by having the bromine and chlorine positions interchanged. It shares the molecular formula C₅H₃BrClNO and has been assigned CID 71464142 in chemical databases . Its predicted collision cross-section values have been documented:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 207.91593 | 130.8 |
[M+Na]⁺ | 229.89787 | 136.1 |
[M+NH₄]⁺ | 224.94247 | 136.2 |
[M+K]⁺ | 245.87181 | 135.6 |
[M-H]⁻ | 205.90137 | 131.0 |
These values provide insights into potential mass spectrometric behavior of 4-Bromo-5-chloropyridin-3-ol, which would likely exhibit similar collision cross-section values due to the structural similarity .
4-Bromo-2-chloropyridin-3-ol
This structural analog has chlorine at position 2 rather than position 5, creating a different electronic environment within the pyridine ring. It has been documented with CAS number 1211583-55-9 and PubChem CID 72212799 . Its most recent modification in chemical databases dates to March, 2025, indicating ongoing research interest in this compound family .
5-Bromo-6-chloropyridin-3-ol
Another significant analog is 5-Bromo-6-chloropyridin-3-ol (CAS: 130115-85-4), which has different substitution positions but shares the same molecular formula and similar physicochemical properties . This compound is commercially available with a specified purity of 98% and requires storage under inert atmosphere at 2-8°C, suggesting similar handling requirements would be appropriate for 4-Bromo-5-chloropyridin-3-ol .
Application Area | Potential Use |
---|---|
Pharmaceutical Synthesis | Building block for drug candidates |
Agrochemical Development | Precursor for crop protection agents |
Materials Science | Component in specialty materials |
Coordination Chemistry | Ligand for metal complexes |
The presence of two different halogen atoms (Br and Cl) creates opportunities for selective functionalization through various cross-coupling and substitution reactions.
Activity Type | Potential |
---|---|
Enzyme Inhibition | Possible due to halogen bonding capabilities |
Antimicrobial | Common in halogenated heterocycles |
Agrochemical | Potential herbicidal or fungicidal properties |
The 5-bromo-4-chloro-3-indoxyl phosphate compound represents a related structure used as a chromogenic compound for detecting alkaline phosphatase activity, suggesting potential for biochemical applications .
Parameter | Recommendation |
---|---|
Storage Temperature | 2-8°C under inert atmosphere |
Light Sensitivity | Protect from light |
Moisture Sensitivity | Store with desiccant |
Container Material | Amber glass or opaque container |
The 5-Bromo-6-chloropyridin-3-ol analog is specifically recommended for storage under inert atmosphere at 2-8°C with protection from light .
Hazard Type | Classification |
---|---|
Acute Toxicity | Category 4 (H302 - Harmful if swallowed) |
Skin Irritation | Category 2 (H315 - Causes skin irritation) |
Eye Irritation | Category 2 (H319 - Causes serious eye irritation) |
STOT-SE | Category 3 (H335 - May cause respiratory irritation) |
Appropriate precautionary statements would include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Research Directions
Synthetic Methodology Development
Further research into regioselective synthesis of 4-Bromo-5-chloropyridin-3-ol would be valuable to establish efficient preparation routes with high yields and purity.
Comprehensive Characterization
Complete physicochemical characterization including crystal structure determination, detailed spectroscopic analysis, and thermal properties would contribute significantly to the understanding of this compound.
Structure-Activity Relationship Studies
Comparative studies of the biological activities of various halogenated pyridinol regioisomers would provide valuable insights into structure-activity relationships and potential applications.
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